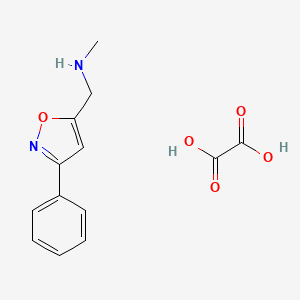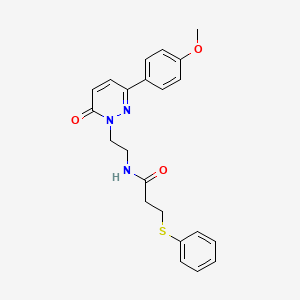
(2-Bromo-4-fluorophenyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2-Bromo-4-fluorophenyl)methanamine” is a chemical compound with the CAS Number: 739354-98-4 . It has a molecular weight of 204.04 . The compound is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C . It is a liquid in its physical form .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C7H7BrFN/c8-7-3-6(9)2-1-5(7)4-10/h1-3H,4,10H2 . This code provides a specific representation of the molecule’s structure. Physical and Chemical Properties Analysis
“this compound” is a liquid . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis of Acridinones and Isoindole-Thiones
(2-Bromo-4-fluorophenyl)methanamine plays a role in synthesizing various complex chemical structures. It's involved in the synthesis of 10-Aryl- and 10-(Arylmethyl)acridin-9(10H)-ones, which are formed through the reaction of 1-fluoro-2-lithiobenzenes with 2-halobenzaldehydes. This process is efficient in generating these acridinones, which have potential applications in medicinal chemistry and material sciences (Kobayashi, Nakagawa, Yuba, & Komatsu, 2013). Similarly, it is used in the synthesis of 2,3-dihydro-1H-isoindole-1-thiones, where 1-bromo-2-(1-isothiocyanatoalkyl)benzenes react with butyllithium to generate these compounds, showcasing its versatility in organic synthesis (Kobayashi, Yokoi, Nakahara, & Matsumoto, 2013).
Biased Agonists for Serotonin Receptors
This compound also finds application in the design of novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives as "biased agonists" for serotonin 5-HT1A receptors. These compounds have shown potential as antidepressant drug candidates due to their selective activation of specific serotonin receptor pathways (Sniecikowska et al., 2019).
Catalysis and Chemical Synthesis
This compound has been utilized in various catalytic processes and chemical syntheses. For instance, its role in the catalytic efficiencies of palladium(0) and copper(I) complexes in the amination of bromopyridines with adamantane-containing amines highlights its importance in the synthesis of N-pyridyl derivatives, which have various chemical and pharmaceutical applications (Lyakhovich et al., 2019).
Safety and Hazards
The compound is labeled with the GHS05 and GHS07 pictograms . The hazard statements associated with it are H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) . The precautionary statements include P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and others .
Relevant Papers I found some papers related to “(2-Bromo-4-fluorophenyl)methanamine”, but they do not provide specific information about this compound .
Wirkmechanismus
Target of Action
The primary targets of (2-Bromo-4-fluorophenyl)methanamine are currently unknown. This compound belongs to the class of organic compounds known as n-benzylbenzamides
Mode of Action
It’s known that compounds in the n-benzylbenzamides class can interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent bonding .
Pharmacokinetics
It’s known that the compound is a liquid at room temperature , which could influence its absorption and distribution in the body.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place under an inert atmosphere at 2-8°C to maintain its stability . These conditions could also affect its efficacy when used in biological systems.
Eigenschaften
IUPAC Name |
(2-bromo-4-fluorophenyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFN/c8-7-3-6(9)2-1-5(7)4-10/h1-3H,4,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWESNUOWFSWAKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-amino-5-[(4-bromophenyl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2795344.png)



![1-(3,4-dimethylphenyl)-3-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea](/img/structure/B2795351.png)

![N-(4-(N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)sulfamoyl)phenyl)propionamide](/img/structure/B2795354.png)
![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide](/img/structure/B2795356.png)
![N-(4-ethoxyphenyl)-2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide](/img/structure/B2795357.png)


![(2E)-2-cyano-3-[2-(2,4-dichlorophenoxy)phenyl]prop-2-enethioamide](/img/structure/B2795363.png)

